Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate

Lipophilicity Drug design Physicochemical profiling

Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate (CAS 1342115-48-3) is a 1,2,4-oxadiazole heterocycle bearing an isopentyl (3-methylbutyl) chain at the 5-position and an ethyl ester at the 3-position, with molecular formula C₁₀H₁₆N₂O₃ and molecular weight 212.25 g/mol. The 1,2,4-oxadiazole core is a recognized ester and amide bioisostere, conferring resistance to hydrolytic enzymes that typically cleave conventional ester groups.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
Cat. No. B13488364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)CCC(C)C
InChIInChI=1S/C10H16N2O3/c1-4-14-10(13)9-11-8(15-12-9)6-5-7(2)3/h7H,4-6H2,1-3H3
InChIKeyFWLUDSAZSBJOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate: Core Identity and Pharmacochemical Context


Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate (CAS 1342115-48-3) is a 1,2,4-oxadiazole heterocycle bearing an isopentyl (3-methylbutyl) chain at the 5-position and an ethyl ester at the 3-position, with molecular formula C₁₀H₁₆N₂O₃ and molecular weight 212.25 g/mol . The 1,2,4-oxadiazole core is a recognized ester and amide bioisostere, conferring resistance to hydrolytic enzymes that typically cleave conventional ester groups [1]. This compound serves as a versatile building block in medicinal chemistry and agrochemical research, where the 5-alkyl substitution pattern modulates lipophilicity and target engagement distinct from shorter-chain or regioisomeric analogs.

Why Generic 5-Alkyl-1,2,4-oxadiazole-3-carboxylates Cannot Substitute Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate


Within the 5-alkyl-1,2,4-oxadiazole-3-carboxylate series, the alkyl chain length and branching critically govern lipophilicity, metabolic stability, and protein-binding interactions [1]. Matched-pair analyses across AstraZeneca's compound collection demonstrate that 1,2,4-oxadiazole isomers exhibit an order-of-magnitude higher log D compared to their 1,3,4-oxadiazole counterparts, with significant downstream effects on metabolic stability, hERG inhibition, and aqueous solubility [2]. The isopentyl (3-methylbutyl) substituent on the target compound provides a distinct logP (1.83) and chain-length-dependent steric profile that cannot be replicated by shorter-chain or differently branched analogs such as the ethyl, isopropyl, isobutyl, or cyclopropyl variants . Replacing this specific 5-substituent alters the compound's physicochemical fingerprint in ways that propagate through biological assay outcomes and synthetic intermediate reactivity, making generic substitution scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence for Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate Against Closest Analogs


Lipophilicity (LogP) Differentiation: Isopentyl vs. Shorter Alkyl Chain Analogs

Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate exhibits a measured/calculated logP of 1.83, reflecting the lipophilic contribution of the branched isopentyl chain . In systematic matched-pair analyses, 1,2,4-oxadiazole isomers consistently display approximately one order of magnitude higher log D values than their 1,3,4-oxadiazole regioisomeric counterparts [1]. Shorter 5-alkyl chain analogs such as ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate (MW 170.17) and ethyl 5-isopropyl-1,2,4-oxadiazole-3-carboxylate (MW 184.20) possess fewer rotatable bonds and reduced hydrophobic surface area, translating to lower logP values with implications for membrane permeability and protein binding .

Lipophilicity Drug design Physicochemical profiling

1,2,4- vs. 1,3,4-Oxadiazole Regioisomer Differentiation: Metabolic Stability and Solubility Trade-offs

Systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs from the AstraZeneca collection revealed that 1,3,4-oxadiazole isomers exhibit favorable metabolic stability, reduced hERG inhibition, and higher aqueous solubility relative to their 1,2,4 counterparts [1]. However, the 1,2,4-oxadiazole isomers display higher lipophilicity (log D), which can be advantageous for target engagement in lipophilic binding pockets. The observed differences are rationalized by intrinsically different charge distributions and dipole moments between the two regioisomers [1]. For Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate, this means the compound offers inherently higher membrane permeability potential at the cost of relatively lower aqueous solubility compared to a hypothetical 1,3,4-oxadiazole matched pair.

Metabolic stability Regioisomer comparison Bioisostere design

Synthetic Accessibility: 5-Isopentyl vs. 5-Aryl Substitution Patterns

The synthesis of Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate proceeds via amidoxime cyclization with isopentyl-containing acylating agents, following scalable processes described for 1,2,4-oxadiazole carboxylates [1]. This alkyl-substituted variant offers synthetic advantages over 5-aryl analogs: alkyl anhydrides/acyl chlorides are typically less expensive and sterically less hindered than their aryl counterparts, often resulting in higher cyclization yields under milder conditions (room temperature to 60°C in pyridine or EtOAc with T3P) . In contrast, 5-aryl-1,2,4-oxadiazole-3-carboxylates (e.g., 5-phenyl or substituted-phenyl derivatives) frequently require elevated temperatures, longer reaction times, or specialized coupling reagents to achieve comparable yields [1].

Synthetic chemistry Building block Cyclization yield

Chain-Length-Dependent Biological Activity: 5-Isopentyl vs. 5-Isopropyl/5-Ethyl in Sirtuin and PLpro Inhibition Contexts

Although direct biological data for Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate are not published in primary literature, the 1,2,4-oxadiazole scaffold has been validated as a privileged chemotype in two high-value target classes. In Sirtuin 2 (Sirt2) inhibitor programs, 1,2,4-oxadiazole-based compounds achieve single-digit μM potency with >30-fold selectivity over Sirt1, Sirt3, and Sirt5 [1]. In SARS-CoV-2 PLpro inhibition, 1,2,4-oxadiazole derivatives 13f and 26r exhibit IC₅₀ values of 1.8 μM and 1.0 μM respectively, with antiviral EC₅₀ values of 5.4 μM and 4.3 μM and metabolic stability t₁/₂ > 93.2 min in mice [2]. The 5-alkyl chain length and branching are established modulators of potency within these series, with the isopentyl group providing an intermediate lipophilic bulk distinct from smaller (ethyl, isopropyl) or larger (n-hexyl) substituents.

Sirtuin 2 inhibition PLpro inhibition Structure–activity relationship

Isopentyl vs. Isobutyl Branching: Steric and Lipophilic Differentiation

The closest structural analog, Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate (CAS 1385696-43-4, MW 198.22), differs by a single methylene unit (branching at the β-carbon in isobutyl vs. γ-carbon in isopentyl). This seemingly minor difference produces measurable effects: the isopentyl analog has one additional rotatable bond, a molecular weight increase of ~14 Da (212.25 vs. 198.22), and a logP of 1.83 vs. an estimated lower value for the isobutyl variant due to reduced hydrophobic surface area . In oxadiazole SAR, such chain-length increments have been shown to modulate target binding affinity, cellular permeability, and metabolic clearance in a non-linear fashion [1].

Branching effects Steric bulk Lipophilic efficiency

Optimal Application Scenarios for Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate Driven by Evidence


Medicinal Chemistry SAR Campaigns Requiring 5-Alkyl Lipophilicity Tuning

In lead optimization programs targeting enzymes such as Sirt2 or viral proteases (PLpro), Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate serves as a key SAR probe occupying the intermediate lipophilicity space (logP 1.83) between short-chain analogs (ethyl, isopropyl) and long-chain variants (n-hexyl, n-octyl) [1]. The validated 1,2,4-oxadiazole scaffold provides single-digit μM potency and >30-fold selectivity in Sirt2 programs, while the isopentyl substituent offers a distinct balance of hydrophobic surface area and conformational degrees of freedom not available with smaller or regioisomeric alternatives [2].

Ester Bioisostere Replacement with Enhanced Metabolic Stability Requirements

When replacing metabolically labile ester groups in lead compounds, the 1,2,4-oxadiazole core confers resistance to esterase-mediated hydrolysis while maintaining hydrogen-bond acceptor capacity [1]. The 5-isopentyl variant is specifically suited for targets requiring a lipophilic alkyl extension beyond what ethyl or isopropyl analogs provide, making it a strategic choice for improving target residence time in hydrophobic binding pockets without resorting to aryl substitution that may introduce π-stacking liabilities or synthetic complexity [2].

Agrochemical Building Block Requiring Cost-Effective Gram-Scale Synthesis

The alkyl-substituted 1,2,4-oxadiazole-3-carboxylate framework supports efficient cyclization under mild conditions (room temperature to 60°C, amidoxime + anhydride/pyridine), achieving acceptable yields without the need for expensive aryl coupling reagents [1]. This synthetic accessibility, combined with the favorable purity specifications (97–98% from multiple suppliers [2]), makes Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate a practical intermediate for agrochemical discovery programs exploring oxadiazole-containing herbicides or fungicides where the 5-alkyl chain modulates logP-dependent uptake and translocation in planta.

Negative Control or Comparator in 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Profiling Studies

Given the documented systematic differences between 1,2,4- and 1,3,4-oxadiazole regioisomers in log D (~10-fold), metabolic stability, hERG inhibition, and aqueous solubility, Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate can serve as a reference 1,2,4-oxadiazole comparator in head-to-head profiling panels [1]. Its defined logP of 1.83 and commercial availability at 97–98% purity enable reproducible cross-assay benchmarking when evaluating matched-pair effects of regioisomeric substitution on pharmacology and ADME properties.

Quote Request

Request a Quote for Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.